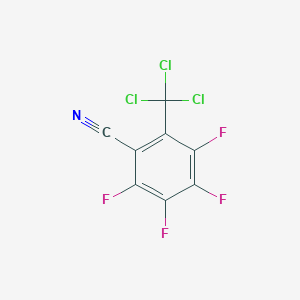
2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(chlorodifluoromethoxy)aniline, or 2,6-DM-4-CDFMA, is an organic compound belonging to the aniline family. It is an aromatic amine that is used in various scientific research applications. It is a colorless, volatile liquid with a strong odor, and it is highly soluble in water and other solvents. Its chemical formula is C8H9ClF2NO.
Mécanisme D'action
2,6-DM-4-CDFMA acts as a substrate for enzymes that are involved in the metabolism of drugs and other compounds. It is also known to interact with other compounds, such as proteins, to form complexes that can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2,6-DM-4-CDFMA is known to have an effect on the biochemical and physiological processes of living organisms. It has been found to inhibit the growth of certain bacteria and fungi, and to have an effect on the metabolism of drugs and other compounds. It has also been found to have an effect on the immune system, and to have an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-DM-4-CDFMA has several advantages for use in laboratory experiments. It is easy to synthesize in the laboratory, and it is highly soluble in water and other solvents. It is also relatively non-toxic, making it safe to use in experiments. However, it is volatile and has a strong odor, so it must be handled with care.
Orientations Futures
There are several potential future directions for the use of 2,6-DM-4-CDFMA in scientific research. It could be used in the development of new drugs and other compounds, as a fluorescent label for studying protein structure and function, or as a catalyst for the production of polymers. It could also be used in the development of new imaging techniques, or as a fluorescent dye for imaging and spectroscopy. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or as a substrate for enzymes involved in drug metabolism.
Méthodes De Synthèse
2,6-DM-4-CDFMA can be synthesized in the laboratory using a variety of methods. One of the most common methods is the reaction of 2,6-dimethylaniline with chlorodifluoromethane in the presence of a base. This reaction occurs at room temperature and is typically complete within a few hours. The product is then purified by distillation.
Applications De Recherche Scientifique
2,6-DM-4-CDFMA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a reactant for the synthesis of polymers, and as a catalyst for the production of pharmaceuticals. It is also used as a fluorescent probe in biological research, as a fluorescent dye for imaging and spectroscopy, and as a fluorescent label for protein detection.
Propriétés
IUPAC Name |
4-[chloro(difluoro)methoxy]-2,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUMXNYQVGROAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














